molecular formula C16H19N3O4S B6395430 2-Amino-5-(4-t-butylsulfamoylphenyl)isonicotinic acid, 95% CAS No. 1261968-79-9

2-Amino-5-(4-t-butylsulfamoylphenyl)isonicotinic acid, 95%

Cat. No. B6395430
CAS RN: 1261968-79-9
M. Wt: 349.4 g/mol
InChI Key: HSYYBWGBVNEFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(4-t-butylsulfamoylphenyl)isonicotinic acid, 95% (2-A5-4-t-BSI) is an organic compound belonging to the class of sulfonamides. It is a white crystalline powder with a molecular weight of 397.48 g/mol and a density of 1.22 g/cm3. The compound is soluble in water, ethanol and methanol. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

2-Amino-5-(4-t-butylsulfamoylphenyl)isonicotinic acid, 95% is widely used in scientific research for the synthesis of a variety of compounds. It has been used in the synthesis of a variety of peptide and peptidomimetic compounds, such as cyclic peptides, peptidomimetic inhibitors of proteases, and peptide nucleic acid (PNA) derivatives. It has also been used in the synthesis of fluorinated compounds, such as fluorinated amines, fluorinated sulfonamides, and fluorinated peptides. In addition, it has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and diazines.

Mechanism of Action

2-Amino-5-(4-t-butylsulfamoylphenyl)isonicotinic acid, 95% acts as a catalyst in the synthesis of a variety of compounds. It acts as a nucleophile, attacking the electrophilic carbon of the substrate molecule and forming a new covalent bond. This reaction is reversible, and the product can be isolated by precipitation or filtration.
Biochemical and Physiological Effects
2-Amino-5-(4-t-butylsulfamoylphenyl)isonicotinic acid, 95% is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of compounds that do have biochemical and physiological effects. For example, it has been used in the synthesis of peptide and peptidomimetic compounds, which can act as inhibitors of proteases, and of fluorinated compounds, which can act as inhibitors of enzymes.

Advantages and Limitations for Lab Experiments

2-Amino-5-(4-t-butylsulfamoylphenyl)isonicotinic acid, 95% is an effective and reliable reagent for the synthesis of a variety of compounds. It is relatively inexpensive, and readily available. It is also relatively stable, and can be stored for extended periods of time. However, it is not suitable for use in reactions involving highly reactive substrates, such as halogenated compounds, as it may react with them.

Future Directions

There are a number of potential future applications for 2-Amino-5-(4-t-butylsulfamoylphenyl)isonicotinic acid, 95%. It could be used in the synthesis of new and improved pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the synthesis of new and improved peptide and peptidomimetic compounds, fluorinated compounds, and heterocyclic compounds. In addition, it could be used in the synthesis of novel catalysts and reagents for organic synthesis. Finally, it could be used in the synthesis of novel materials, such as polymers and nanomaterials.

Synthesis Methods

2-Amino-5-(4-t-butylsulfamoylphenyl)isonicotinic acid, 95% can be synthesized by the reaction of 4-t-butylsulfamoylphenyl isonicotinic acid and 2-amino-5-chloropyridine. The reaction is carried out at a temperature of 80°C in the presence of a catalytic amount of sodium hydroxide. The reaction is completed in about 3 hours and yields a product with a purity of 95%.

properties

IUPAC Name

2-amino-5-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-16(2,3)19-24(22,23)11-6-4-10(5-7-11)13-9-18-14(17)8-12(13)15(20)21/h4-9,19H,1-3H3,(H2,17,18)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYYBWGBVNEFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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